2-(2-((tert-Butoxycarbonyl)amino)thiazol-5-yl)acetic acid
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Overview
Description
2-(2-((tert-Butoxycarbonyl)amino)thiazol-5-yl)acetic acid is a synthetic organic compound with the molecular formula C10H14N2O4S. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((tert-Butoxycarbonyl)amino)thiazol-5-yl)acetic acid typically involves the reaction of 2-amino-5-thiazoleacetic acid with di-tert-butyl dicarbonate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the tert-butoxycarbonyl (Boc) protecting group on the amino group of the thiazole ring. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to maximize yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-((tert-Butoxycarbonyl)amino)thiazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidine derivatives.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are employed to remove the Boc group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Free amine derivatives.
Scientific Research Applications
2-(2-((tert-Butoxycarbonyl)amino)thiazol-5-yl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of antimicrobial and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-((tert-Butoxycarbonyl)amino)thiazol-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This can lead to inhibition or activation of biological pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butoxycarbonylamino)thiazole-5-carboxylic acid
- 2-(tert-Butoxycarbonylamino)thiazole-4-yl)acetic acid
Uniqueness
2-(2-((tert-Butoxycarbonyl)amino)thiazol-5-yl)acetic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-5-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-10(2,3)16-9(15)12-8-11-5-6(17-8)4-7(13)14/h5H,4H2,1-3H3,(H,13,14)(H,11,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HURLAKSDAZFWSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(S1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609146 |
Source
|
Record name | {2-[(tert-Butoxycarbonyl)amino]-1,3-thiazol-5-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
723278-39-5 |
Source
|
Record name | {2-[(tert-Butoxycarbonyl)amino]-1,3-thiazol-5-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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